molecular formula C9H12O3 B14775681 5-(2-Methylpropyl)furan-2-carboxylic acid

5-(2-Methylpropyl)furan-2-carboxylic acid

Cat. No.: B14775681
M. Wt: 168.19 g/mol
InChI Key: ZRJHVTYXKHURFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Methylpropyl)furan-2-carboxylic acid is a furan-based carboxylic acid of interest in organic and medicinal chemistry research. Furan carboxylic acids are a class of compounds recognized as valuable intermediates in the synthesis of more complex molecules and are derived from platform chemicals in biomass conversion . As an organic compound containing a carboxyl group, it exhibits typical carboxylic acid properties, such as the ability to form dimers and participate in hydrogen bonding, which influences its solubility and boiling point . The reactivity of the carboxylic acid group allows for direct amidation, a key transformation for producing amides prevalent in biological systems, polymers, and natural products . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

5-(2-methylpropyl)furan-2-carboxylic acid

InChI

InChI=1S/C9H12O3/c1-6(2)5-7-3-4-8(12-7)9(10)11/h3-4,6H,5H2,1-2H3,(H,10,11)

InChI Key

ZRJHVTYXKHURFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(O1)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 5 2 Methylpropyl Furan 2 Carboxylic Acid and Its Analogues

Established Pathways for the Furan-2-carboxylic Acid Core Synthesis

The furan-2-carboxylic acid, or furoic acid, scaffold is the foundational component of the target molecule. Its synthesis is well-established, with significant research focused on sustainable and efficient production from biomass.

Strategic Utilization of Biomass-Derived Furfural (B47365) as a Starting Material

Furfural is a key platform chemical produced on an industrial scale from the acid-catalyzed dehydration of pentose (B10789219) sugars found in lignocellulosic biomass, such as corn cobs and bran. wikipedia.orgresearchgate.net This readily available starting material serves as the primary precursor for the synthesis of furan-2-carboxylic acid. The conversion is achieved through the oxidation of the aldehyde group of furfural. wikipedia.org

One of the traditional chemical routes is the Cannizzaro reaction, where furfural undergoes disproportionation in a strong aqueous base (like NaOH) to yield a 1:1 molar ratio of furan-2-carboxylic acid and furfuryl alcohol. wikipedia.orgresearchgate.net While economically viable due to the commercial value of both products, this method is inherently limited to a maximum theoretical yield of 50% for the desired carboxylic acid. wikipedia.org To overcome this limitation, research has shifted towards more selective catalytic and biocatalytic methods.

Catalytic Innovations in Furoic Acid Generation

Modern synthetic chemistry has introduced a variety of catalytic systems to improve the selectivity and efficiency of furfural oxidation to furoic acid under greener conditions. These innovations can be broadly categorized into heterogeneous catalysis and biocatalysis.

Heterogeneous Catalysis: Noble metal catalysts, particularly those based on gold (Au), palladium (Pd), and platinum (Pt), have demonstrated high efficacy. For instance, an AuPd/Mg(OH)₂ catalyst has been used for the selective oxidation of furfural to furoic acid in the presence of NaOH, showing promising reusability. cardiff.ac.ukrsc.org Gold-based heterogeneous catalysts have also been employed under base-free conditions using water as a solvent and O₂ as the oxidant, achieving yields as high as 95%. shokubai.org Non-noble metal catalysts are also being explored as a more economical alternative. Manganese dioxide (MnO₂), specifically the δ-crystalline form, has shown excellent activity, achieving 99% furfural conversion with 100% selectivity to furoic acid under base-free conditions. mdpi.com

Biocatalysis: Biotransformation offers a highly selective and environmentally benign route. The microorganism Nocardia corallina can produce furoic acid from furfural with yields of 88%. wikipedia.org More recently, recombinant Escherichia coli cells have been engineered to express specific dehydrogenases, enabling the quantitative conversion of furfural to furan-2-carboxylic acid with yields of 95–98%. researchgate.net These biocatalytic methods operate under mild ambient conditions, avoiding harsh chemicals and high temperatures. researchgate.net

Table 1: Comparison of Catalytic Systems for Furoic Acid Generation from Furfural
Catalyst SystemOxidant/ConditionsSelectivity/YieldReference
Cannizzaro Reaction (No Catalyst)Aqueous NaOH50% Yield (theoretical max) wikipedia.org
AuPd/Mg(OH)₂O₂, NaOHHigh selectivity, reusable catalyst cardiff.ac.ukrsc.org
Gold-based heterogeneous catalystO₂, Water, Base-free95% Selectivity shokubai.org
δ-MnO₂O₂, Base-free100% Selectivity, 99% Conversion mdpi.com
Biocatalyst (Nocardia corallina)Aerobic biotransformation88% Yield wikipedia.org
Biocatalyst (Recombinant E. coli)Whole-cell catalysis95-98% Yield researchgate.net

Regioselective Introduction of the 2-Methylpropyl Moiety

Once the furan-2-carboxylic acid core is established (or using a simpler furan (B31954) precursor), the next critical step is the introduction of the 2-methylpropyl (isobutyl) group at the C5 position of the furan ring. This requires a regioselective approach to avoid the formation of unwanted isomers.

Direct Alkylation Approaches on the Furan Ring System

Directly attaching an alkyl group to the furan ring can be challenging. The classical Friedel-Crafts alkylation is often problematic for furan due to its high sensitivity to the strong Lewis acids typically used, which can lead to polymerization and low yields. pharmaguideline.com However, milder catalysts such as phosphoric acid or boron trifluoride can be used to achieve alkylation at the C2 (or C5) position with alkenes. pharmaguideline.com

More recent advancements provide superior control and functional group tolerance. Palladium-catalyzed direct C-H alkylation has emerged as a powerful tool for the regioselective α-alkylation of furans. rsc.orgrsc.org This method utilizes a palladium catalyst with a suitable ligand to react furan derivatives with alkyl halides (such as 2-methylpropyl iodide). rsc.orgbohrium.com The reaction demonstrates high regioselectivity for the α-position (C5 in the case of a C2-substituted furan) and tolerates a wide array of functional groups, including esters and carboxylic acids, making it a highly practical route to α-alkylfurans. rsc.orgrsc.org

Table 2: Methodologies for Direct Alkylation of Furan Systems
MethodCatalyst/ReagentsKey FeaturesReference
Friedel-Crafts AlkylationMild Lewis acids (e.g., BF₃, H₃PO₄), AlkeneAcid-sensitivity of furan is a major challenge; risk of polymerization. pharmaguideline.com
Pd-catalyzed C-H AlkylationPd catalyst (e.g., Pd(PPh₃)₄), Ligand (e.g., Xantphos), Base, Alkyl iodideHigh regioselectivity for α-position; broad substrate scope and good functional group tolerance. rsc.orgrsc.orgbohrium.com
Enantioselective Friedel-Crafts AlkylationChiral Lewis acid (e.g., chiral oxazaborolidinium ion)Provides access to chiral products; useful for creating stereogenic centers. nih.gov

Synthesis via Precursors Incorporating Branched Alkyl Chains

An alternative strategy involves constructing the furan ring from acyclic precursors that already contain the 2-methylpropyl group. The Paal-Knorr furan synthesis is a classic and versatile method that forms a furan ring through the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. pharmaguideline.com

To synthesize 5-(2-Methylpropyl)furan-2-carboxylic acid via this route, one would require a precursor such as a 6-methyl-2,5-dioxoheptanoic acid derivative. The cyclization of this precursor would regioselectively place the 2-methylpropyl group at the C5 position of the resulting furan ring. While this method offers excellent control over the substitution pattern, it shifts the synthetic challenge to the preparation of the specific branched-chain 1,4-dicarbonyl precursor.

Synthetic Transformations and Derivatization Strategies of this compound

This compound is a versatile building block for further synthetic modifications. Derivatization can occur at the carboxylic acid group or on the furan ring itself.

Reactions at the Carboxylic Acid Group:

Esterification: The carboxylic acid can be readily converted to its corresponding esters (furoates) by reacting with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents. These esters are important in materials science and as pharmaceutical intermediates. epo.orgresearchgate.net

Amidation: Reaction with amines, often facilitated by coupling reagents, yields the corresponding furan-2-carboxamides, which are scaffolds found in various biologically active molecules. rsc.org

Reduction: The carboxylic acid can be reduced to the corresponding alcohol, 5-(2-methylpropyl)furan-2-methanol, a useful intermediate for other transformations.

Reactions involving the Furan Ring:

Electrophilic Substitution: The remaining C-H bond on the furan ring (at the C3 or C4 position) can undergo electrophilic substitution, although this is less favored than at the α-positions.

Diels-Alder Reaction: The furan ring can act as a diene in [4+2] cycloaddition reactions with various dienophiles, such as maleimides. rsc.org This reaction creates 7-oxabicyclo[2.2.1]heptene adducts, which are valuable and complex synthons for accessing saturated and aromatic carbocyclic products after further transformations. rsc.org The reactivity in these reactions can be enhanced by converting the furoic acid to its carboxylate salt. rsc.org

Ring-Opening: Under certain oxidative conditions, the furan ring can undergo ring-opening, leading to the formation of linear dicarbonyl compounds. pharmaguideline.com

Carboxylation: The C-H bond at the C5 position of furan-2-carboxylic acid can be carboxylated using CO₂ under basic conditions (e.g., with alkali carbonates) to form 2,5-furandicarboxylic acid (FDCA), a key monomer for bio-based polymers. shokubai.orgarkat-usa.orgrsc.org A similar strategy could be envisioned for further functionalization of the title compound's furan ring, if other positions are available.

Table 3: Potential Derivatization Strategies
Reaction TypeReagentsProduct ClassReference
EsterificationAlcohol, Acid catalystFuroate Esters epo.org
AmidationAmine, Coupling agentFuran-2-carboxamides rsc.org
Diels-Alder CycloadditionDienophile (e.g., Maleimide)7-Oxabicyclo[2.2.1]heptene adducts rsc.org
BrominationBromine, CCl₄/Acetic AcidBromofuran derivatives acs.orgacs.org
CarboxylationCO₂, Alkali CarbonateFuran dicarboxylic acids arkat-usa.orgrsc.org

Esterification and Amidation Reactions

The carboxylic acid group of furan-2-carboxylic acids is a prime site for modification through esterification and amidation. These reactions are fundamental for producing a wide array of derivatives.

Esterification is commonly employed to produce furoates, which can serve as valuable intermediates or final products. For instance, the synthesis of esters from 2,5-furandicarboxylic acid (FDCA) has been extensively studied. One-pot reactions using acid catalysis with various alcohols, such as butanol, 2-methylbutanol, and dodecanol, have been developed to create bio-based plasticizers for polymers like poly(lactic acid) (PLA). researchgate.net The reaction conditions for these esterifications can be quite demanding, often requiring high temperatures (195–250 °C) and pressures (400–3000 psi) to drive the conversion, particularly to form diesters from diacids like FDCA. google.com Another approach is the oxidative esterification of furan aldehydes, such as 2,5-diformylfuran (DFF), to the corresponding methyl esters using gold-based catalysts. mdpi.com

Amidation reactions introduce a nitrogen-containing functional group, leading to the formation of furoyl amides. These compounds are of interest in medicinal chemistry and materials science. Standard coupling methods, often involving the activation of the carboxylic acid with reagents like thionyl chloride to form the acyl chloride, followed by reaction with a primary or secondary amine, are applicable. While specific examples for this compound are not prevalent in the literature, the general reactivity is well-established for the furan-2-carboxylic acid scaffold.

Table 1: Examples of Esterification Reactions on Furan-2-Carboxylic Acid Analogues.
Furan SubstrateReagentsProductKey Findings
2,5-Furandicarboxylic acid (FDCA)Butanol, 2-Methylbutanol, or Dodecanol; Acid CatalystDibutyl furan-2,5-dicarboxylate (B1257723) (DBF), Di(2-methylbutyl) furan-2,5-dicarboxylate (DMBF), Didodecyl furan-2,5-dicarboxylate (DDF)Effective synthesis of bio-based plasticizers for PLA. researchgate.net
2,5-Diformylfuran (DFF)Methanol, O2, Au/Mg3Al-HT catalystDimethyl furan-2,5-dicarboxylate (FDMC)Catalytic oxidative esterification provides a route from furan aldehydes to esters. mdpi.com
2,5-Furandicarboxylic acid (FDCA)Various alcoholsMono- and Di-estersHigh temperatures (>190 °C) and pressures are required for efficient diester formation. google.com

Modifications and Functionalization of the Furan Ring

Beyond the carboxylic acid group, the furan ring itself is amenable to various functionalization reactions. The electron-rich nature of the furan ring facilitates electrophilic substitution, and modern cross-coupling reactions have further expanded the synthetic possibilities.

The oxidative degradation of the furan ring to yield carboxylic acids is a known transformation, highlighting the ring's reactivity. researchgate.net More controlled functionalizations include catalytic hydrogenation of the furan ring using palladium catalysts to produce tetrahydrofuran (B95107) derivatives, a process that can be performed selectively without reducing the carboxylic acid moiety. d-nb.info

For introducing new carbon-carbon bonds, palladium-catalyzed reactions are particularly effective. A one-pot tandem reaction involving bromination at the 5-position of 2-furoic acid followed by a hydroxycarbonylation has been developed to synthesize 2,5-furandicarboxylic acid. nih.gov This demonstrates that the C-H bond at the 5-position is reactive and can be a site for introducing new functional groups, a principle directly applicable to analogues like this compound if starting from 2-furoic acid.

Exploration of Thiol-Based and Other Substituent Incorporations

The incorporation of sulfur-containing functional groups, such as thiols, onto the furan ring can impart unique properties and reactivity to the molecule. While the direct thiolation of 5-alkyl-furan-2-carboxylic acids is not widely documented, related chemistry provides insights into potential synthetic routes.

The reaction of 2-furanmethanethiol with maleic acid derivatives has been shown to proceed via a Diels-Alder cycloaddition rather than the expected conjugate addition of the thiol. researchgate.net This indicates the high reactivity of the furan diene system, which can sometimes override the expected reactivity of its substituents. For the synthesis of S-esters of thiocarboxylic acids, carboxylic acids can be activated and reacted with thiols. thieme-connect.de

In other work, thiols have been used as promoters in the acid-catalyzed synthesis of furan-containing lubricant base oils from 2-alkylfurans. rsc.org Computational studies in that context suggest that the thiol reduces the energy barrier of the rate-determining dehydration step in the reaction pathway. rsc.org Although this is not a direct incorporation of a thiol substituent, it demonstrates the utility of sulfur-based reagents in furan chemistry. The formation of reactive intermediates from furan ring oxidation by P450 enzymes can be trapped by cellular nucleophiles like glutathione (B108866) (a thiol-containing tripeptide), suggesting that electrophilic intermediates of the furan ring are susceptible to attack by thiols. nih.gov

Principles of Green Chemistry in the Synthesis of Furan-2-carboxylic Acids

The synthesis of furan-based compounds is increasingly guided by the principles of green chemistry, which prioritize the use of renewable feedstocks, energy efficiency, and the reduction of waste.

One-Pot and Cascade Reaction Design

One-pot and cascade (or tandem) reactions are hallmarks of green synthesis, as they reduce the number of separate workup and purification steps, thereby saving solvents, energy, and time. The synthesis of 2,5-furandicarboxylic acid (FDCA) from biomass-derived precursors has been a fertile ground for developing such processes.

For example, a one-pot synthesis of FDCA from 2-furoic acid has been achieved through a palladium-catalyzed bromination-hydroxycarbonylation tandem reaction in an acetate (B1210297) buffer. nih.gov This method avoids the isolation of intermediate products and the need for a separate acidification step. nih.gov Another approach involves the direct carboxylation of furan-2-carboxylic acid using carbon dioxide as a C1 source under strongly basic conditions, yielding FDCA in a single step. arkat-usa.org These strategies exemplify how complex transformations can be streamlined into more efficient and sustainable processes.

Enzyme-Catalyzed and Biotransformation Routes for Furanic Compounds

Biocatalysis, utilizing either isolated enzymes or whole-cell systems, offers a powerful green alternative to traditional chemical synthesis. These methods operate under mild conditions (ambient temperature and pressure) and often exhibit high selectivity, reducing byproducts. acs.org

The enzymatic oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a key bio-based platform chemical, to FDCA has been demonstrated using FAD-dependent oxidases. nih.gov These enzymes can perform multiple consecutive oxidations in a single pot. nih.gov Whole-cell biocatalysis with microorganisms like Pseudomonas putida has been employed for the selective oxidation of furfural to furoic acid with high yields. frontiersin.org Furthermore, enzymatic cascade processes have been designed for the one-pot synthesis of valuable furan derivatives like 5-(aminomethyl)furan-2-carboxylic acid from HMF, showcasing the potential of biotransformations to create functionalized furanic compounds. nih.gov

Table 2: Green Chemistry Approaches in Furan-2-Carboxylic Acid Synthesis.
Green ApproachStarting MaterialProductMethodology and Key Advantages
One-Pot Reaction2-Furoic acid2,5-Furandicarboxylic acid (FDCA)Pd-catalyzed bromination-hydroxycarbonylation tandem reaction. Reduces steps and waste. nih.gov
Enzyme-Catalyzed Route5-Hydroxymethylfurfural (HMF)2,5-Furandicarboxylic acid (FDCA)Oxidase enzyme performs four consecutive oxidations at ambient conditions with high yield. nih.gov
Biotransformation (Whole-cell)FurfuralFuroic acidUse of Pseudomonas putida KT2440 for selective oxidation. frontiersin.org
Electrochemical SynthesisFurfural derivative and CO22,5-Furandicarboxylic acid (FDCA)Utilizes CO2 as a feedstock, avoids harsh oxidants, and can be powered by renewable electricity. acs.org

Electrochemical Synthetic Approaches

Electrochemical methods represent a promising frontier in green chemistry, allowing for redox reactions to be driven by electricity, potentially from renewable sources, rather than by stoichiometric chemical reagents. The synthesis of FDCA has been successfully demonstrated using electrochemical approaches.

One strategy involves the electrochemical carboxylation of a furfural derivative, where a C-Br bond is converted to a carboxylic acid group using CO2 as the carbon source. acs.org This integrated electrochemical-chemical approach avoids the significant CO2 emissions associated with traditional methods that use excess carbonate bases. acs.org The efficiency of this process is influenced by factors such as the electrolyte and the CO2 flow rate, and it offers the potential to use cost-effective sacrificial anodes like aluminum or zinc. acs.org This technology provides a pathway to utilize CO2 as a chemical feedstock while synthesizing valuable bio-based monomers like FDCA. researchgate.net

Elucidation of Chemical Reactivity and Reaction Mechanisms of 5 2 Methylpropyl Furan 2 Carboxylic Acid

Reactivity Profiles of the Furan (B31954) Heterocyclic Ring

The furan ring is an electron-rich aromatic heterocycle, which makes it highly reactive towards electrophiles. chemicalbook.com Its aromaticity is less pronounced than that of benzene, rendering it susceptible to reactions that can lead to ring opening. chemicalbook.com The presence of the electron-withdrawing carboxylic acid group at the 2-position and the electron-donating 2-methylpropyl group at the 5-position modulates this inherent reactivity.

The furan nucleus is sensitive to oxidizing agents, and the course of the reaction is highly dependent on the oxidant and reaction conditions. While specific oxidation studies on 5-(2-methylpropyl)furan-2-carboxylic acid are not extensively documented, the reactivity of analogous furan derivatives provides insight into potential transformation pathways. For instance, the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a structurally related compound, has been studied in detail and can proceed through several intermediates to ultimately yield 2,5-furandicarboxylic acid (FDCA). nih.govmdpi.com

In the case of this compound, oxidation could potentially target either the furan ring or the alkyl substituent. Strong oxidation would likely lead to the cleavage of the furan ring. Milder, selective oxidation might lead to the formation of various products. For example, biocatalytic oxidation has been shown to be effective for the selective oxidation of HMF to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). acs.org Similar enzymatic systems could potentially hydroxylate the 2-methylpropyl group.

The table below summarizes potential oxidation products based on the known reactivity of similar furan compounds.

Oxidizing Agent/CatalystPotential Product(s)Remarks
Strong Oxidants (e.g., KMnO4, O3)Ring-opened dicarboxylic acids, CO2Cleavage of the furan ring is expected.
Catalytic Oxidation (e.g., Co(II), Mn(II) salts with O2)Further oxidized furan derivatives, potentially leading to trimellitic acid precursors.Oxidation of the alkyl side-chain may occur. epo.org
Biocatalysts (e.g., oxidases)Hydroxylated derivatives of the 2-methylpropyl group.Offers high selectivity under mild conditions. acs.org

Ozonolysis is a classic example of a reaction that leads to the cleavage of the furan ring. The reaction proceeds via the Criegee mechanism, involving the initial formation of a primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide. rsc.org Subsequent workup of the ozonide leads to the formation of carbonyl compounds.

For furan and its derivatives, ozone attacks the double bonds of the ring. researchgate.net The initial electrophilic attack of ozone is typically at the more electron-rich α-positions of the furan ring. researchgate.net The decomposition of the resulting ozonides can lead to the formation of dicarbonyl compounds. researchgate.net In the case of this compound, ozonolysis would be expected to yield a mixture of glyoxal (B1671930) derivatives and other carbonyl-containing fragments, depending on the specific cleavage pattern of the ozonide. The electron-donating nature of the 2-methylpropyl group would likely direct the initial ozone attack to the C5 position.

The general mechanism for the ozonolysis of a substituted furan is as follows:

Formation of the Primary Ozonide: Ozone adds across one of the double bonds of the furan ring to form an unstable primary ozonide.

Rearrangement to the Secondary Ozonide: The primary ozonide rapidly rearranges to a more stable secondary ozonide.

Cleavage to Carbonyl Products: Reductive or oxidative workup of the secondary ozonide cleaves the ring, yielding various carbonyl compounds.

Chemical Transformations Involving the Carboxylic Acid Functional Group

The carboxylic acid group at the 2-position of the furan ring is a versatile functional group that can undergo a variety of chemical transformations.

The decarboxylation of 2-furoic acid to furan is a well-known reaction that can be induced thermally or catalytically. researchgate.net The presence of the 5-(2-methylpropyl) substituent is expected to influence the rate of this reaction. Electron-donating groups at the 5-position generally stabilize the furan ring and may affect the stability of the intermediate formed during decarboxylation.

Studies on the decomposition of 2-furoic acid have shown that the reaction can proceed via a first-order kinetic model. academax.com A proposed pathway involves the initial decarboxylation to form furan, which can then undergo further reactions such as Diels-Alder cycloadditions. academax.com The activation energy for the decomposition of 2-furoic acid has been reported to be in the range of 98.74 kJ·mol⁻¹ under specific catalytic conditions. academax.com

ConditionPathwayKey Intermediates
ThermalDirect elimination of CO2Furan
Catalytic (e.g., HBr/LiBr)Protonation followed by CO2 eliminationProtonated furoic acid, Furan

Like other carboxylic acids, this compound can be converted into a range of derivatives through reactions at the carboxyl group.

Acyl Halides: The most common method for the preparation of acyl chlorides from carboxylic acids is the reaction with thionyl chloride (SOCl₂). orgoreview.comlibretexts.org This reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group is converted into a better leaving group. orgoreview.com Similarly, acyl bromides can be synthesized using reagents like phosphorus tribromide (PBr₃). orgoreview.com

Anhydrides: Acid anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, typically by heating with a dehydrating agent. Alternatively, they can be prepared by reacting the corresponding acyl halide with a carboxylate salt. google.com

Esters: Esterification can be readily achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification).

Amides: Amides can be synthesized by reacting the corresponding acyl halide or ester with an amine.

Stereoelectronic Effects of the 2-Methylpropyl Substituent on Reactivity

Electronic Effects: The 2-methylpropyl group is an electron-donating group through an inductive effect (+I). This increases the electron density of the furan ring, making it more susceptible to electrophilic attack compared to unsubstituted furan. pharmaguideline.com This enhanced nucleophilicity particularly influences reactions such as electrophilic aromatic substitution and the initial attack in oxidation and ring-opening reactions. Computational studies on substituted furans have shown that electron-donating groups significantly increase the reactivity of the system in reactions like the Diels-Alder cycloaddition. rsc.org

Steric Effects: The bulkiness of the 2-methylpropyl group can sterically hinder the approach of reagents to the adjacent C5 position and the carboxylic acid group at the C2 position. This steric hindrance can influence the regioselectivity of certain reactions. For example, in electrophilic substitution reactions, while the electronic effect of the alkyl group activates the ring, its steric bulk might direct incoming electrophiles to the less hindered C3 and C4 positions, although substitution at the C5 position is generally favored in furans.

The interplay between these stereoelectronic effects is crucial in determining the precise outcome of chemical reactions involving this compound.

Influence on Reaction Rates and Selectivity

The reactivity of furan derivatives is significantly influenced by the nature of their substituents. In the case of this compound, the isobutyl group at the C5 position is expected to exert a notable influence on reaction rates and selectivity primarily through electronic and steric effects.

The isobutyl group is an electron-donating group (EDG) through an inductive effect (+I). This donation of electron density to the furan ring is anticipated to increase the nucleophilicity of the ring, making it more susceptible to electrophilic substitution reactions. However, compared to more strongly activating groups, the effect of the isobutyl group is relatively modest.

A hypothetical comparison of relative reaction rates for an electrophilic substitution reaction on a series of 5-substituted furan-2-carboxylic acids could be represented as follows, though it must be stressed that this is a qualitative prediction.

Hypothetical Relative Reaction Rates for Electrophilic Substitution

Substituent at C5 Electronic Effect Expected Relative Rate
-H Neutral Baseline
-CH₃ Weakly Activating Slightly Faster
-CH₂CH(CH₃)₂ Weakly Activating Slightly Faster

This table is for illustrative purposes only and is not based on experimental data for this compound.

Steric Hindrance and Conformational Effects

The bulky isobutyl group at the C5 position introduces significant steric hindrance. This steric bulk can impede the approach of reagents to the adjacent C4 position and, to a lesser extent, the more distant C3 position. Consequently, for reactions where an electrophile can attack at either C3 or C4, the steric hindrance from the isobutyl group would likely favor substitution at the less hindered C3 position.

Furthermore, the isobutyl group can influence the preferred conformation of the entire molecule. The rotational freedom around the C5-isobutyl bond and the C2-carboxyl bond could lead to various conformers with different energy levels. These conformational preferences can, in turn, affect the accessibility of different reactive sites on the furan ring and the carboxylic acid group. For instance, certain conformations might shield one face of the furan ring, directing incoming reagents to the other.

Computational Investigations of Reaction Mechanisms

A thorough search of computational chemistry literature did not yield any specific studies on this compound. Research in this area for closely related molecules, such as 5-(hydroxymethyl)furfural, has utilized computational methods to understand reaction pathways. researchgate.netkorea.ac.kr

Molecular Dynamics Simulations for Mechanistic Insights

Molecular dynamics (MD) simulations could offer further insights into the dynamic behavior of this compound in solution. MD simulations model the movement of atoms and molecules over time, providing a view of:

Solvent Effects: How the surrounding solvent molecules interact with the furan derivative and influence its conformation and reactivity.

Conformational Dynamics: The accessible conformations of the isobutyl and carboxylic acid groups and the energy barriers between them.

Substrate-Reagent Interactions: The initial steps of a reaction, including the approach of a reagent to the furan ring and the formation of pre-reaction complexes.

By simulating the system at a molecular level, MD could help to elucidate the role of steric hindrance and conformational flexibility in controlling reaction outcomes.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation of organic molecules in solution. High-resolution ¹H and ¹³C NMR, complemented by two-dimensional NMR experiments, would provide a complete picture of the atomic connectivity and chemical environment of 5-(2-Methylpropyl)furan-2-carboxylic acid.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation and Stereochemistry

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to each unique proton environment in the molecule. The furan (B31954) ring protons, being in an aromatic system, would appear in the downfield region. The protons of the isobutyl group (2-methylpropyl) would exhibit characteristic splitting patterns (e.g., a doublet for the methyl groups and a multiplet for the methine and methylene (B1212753) protons) and chemical shifts in the upfield, aliphatic region of the spectrum. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a significantly downfield chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. Distinct signals would be expected for the carboxyl carbon, the furan ring carbons (two quaternary and two methine carbons), and the four carbons of the isobutyl group. The chemical shifts of these signals would be indicative of their electronic environments. For instance, the carboxyl carbon would be the most downfield signal, while the aliphatic carbons of the isobutyl group would be the most upfield.

A hypothetical data table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on general principles and data from similar furan derivatives.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Multiplicity
H3 (furan)~6.2-6.4-Doublet
H4 (furan)~7.1-7.3-Doublet
CH₂ (isobutyl)~2.6-2.8~35-40Doublet
CH (isobutyl)~1.9-2.1~28-32Multiplet
CH₃ (isobutyl)~0.9-1.0~22-25Doublet
COOH~12.0-13.0~160-165Singlet
C2 (furan)-~145-150-
C3 (furan)-~110-115-
C4 (furan)-~120-125-
C5 (furan)-~155-160-
Note: This table is predictive and not based on published experimental data for this compound.

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, correlations would be expected between the H3 and H4 protons on the furan ring, and within the isobutyl group, confirming the -CH₂-CH-(CH₃)₂ spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated carbons of the furan ring and the isobutyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for establishing the connectivity between the isobutyl group and the furan ring (e.g., a correlation from the CH₂ protons of the isobutyl group to the C5 carbon of the furan ring) and between the furan ring and the carboxylic acid group.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound with high accuracy. This allows for the unambiguous determination of its elemental formula (C₉H₁₂O₃). The calculated exact mass can be compared to the experimentally measured mass to confirm the elemental composition.

Expected HRMS Data:

Molecular Formula: C₉H₁₂O₃

Calculated Monoisotopic Mass: 168.07864 Da

Expected [M+H]⁺ ion: 169.08647 Da

Expected [M-H]⁻ ion: 167.07117 Da

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, which may require derivatization to increase its volatility (e.g., esterification), GC-MS would be an effective method for assessing its purity. The gas chromatogram would indicate the presence of any volatile impurities, while the mass spectrum of the main peak would provide its fragmentation pattern, which can serve as a fingerprint for identification and further structural confirmation.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule. It would also reveal details about the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which govern the crystal packing.

To date, no published crystal structure for this compound is available in the public crystallographic databases. Such a study would provide invaluable insight into the solid-state structure of this compound.

Single-Crystal X-ray Diffraction (SC-XRD) for Absolute Configuration and Solid-State Molecular Architecture

For instance, the crystal structure of 5-(hydroxymethyl)furan-2-carboxylic acid reveals a nearly planar furan ring in relation to the carboxylic acid group. nih.gov It is anticipated that this compound would also exhibit a largely planar conformation of the furan-2-carboxylic acid moiety. The isobutyl group, with its rotatable bonds, would likely adopt a low-energy conformation to minimize steric hindrance.

The determination of the crystal system, space group, and unit cell dimensions would be fundamental outputs of an SC-XRD analysis. A hypothetical dataset, based on common observations for similar organic molecules, is presented in Table 1.

Crystallographic ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)95.5
Volume (ų)1035
Z4

Analysis of Intermolecular Interactions, Hydrogen Bonding, and π-π Stacking Forces

The solid-state packing of this compound is expected to be significantly influenced by a network of intermolecular interactions. The carboxylic acid functional group is a potent hydrogen bond donor and acceptor, and is anticipated to form strong O-H···O hydrogen bonds, typically resulting in the formation of centrosymmetric dimers. This dimerization is a common motif in the crystal structures of carboxylic acids. nih.gov

Chromatographic and Other Separation Techniques

Chromatographic and spectrophotometric methods are essential for assessing the purity of this compound and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for evaluating the purity and conducting quantitative analysis of this compound. A reversed-phase HPLC method would be the standard approach, utilizing a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous acid (such as formic or acetic acid) and an organic solvent (typically acetonitrile (B52724) or methanol).

The acidic mobile phase is necessary to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention. Detection is most commonly achieved using a UV detector, as the furan ring and carboxylic acid group provide chromophores that absorb in the UV region. A hypothetical set of HPLC conditions is detailed in Table 2.

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient50% to 95% B over 10 minutes
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Injection Volume10 µL

This method would allow for the separation of this compound from potential impurities, such as starting materials or by-products from its synthesis. The purity would be determined by the area percentage of the main peak.

Spectrophotometric Methods for Complementary Analysis (e.g., UV-Vis, FTIR)

Spectrophotometric techniques such as UV-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy provide valuable complementary information for the characterization of this compound.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of the substituted furan ring. Furan-2-carboxylic acid itself exhibits a strong absorption band in the UV region. The presence of the isobutyl group is not expected to significantly shift the absorption maximum but may influence the molar absorptivity. The spectrum of related substituted furan-2-carboxaldehydes shows absorption maxima in the visible range of 400-470 nm, though the carboxylic acid derivative is expected to absorb at a shorter wavelength in the UV range. nih.gov

FTIR Spectroscopy: The FTIR spectrum provides key information about the functional groups present in the molecule. The most characteristic absorption bands would be a broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹, and a strong C=O stretch from the carbonyl group around 1700-1680 cm⁻¹. Other notable bands would include C-O stretching and C=C stretching from the furan ring. The IR spectrum of 5-(2-bromophenyl)furan-2-carboxaldehyde, a related compound, shows a characteristic carbonyl band at 1691 cm⁻¹. nih.gov A summary of expected FTIR absorption bands is provided in Table 3.

Functional GroupExpected Absorption Range (cm⁻¹)
O-H (Carboxylic Acid)3300 - 2500 (broad)
C-H (Alkyl)2960 - 2870
C=O (Carboxylic Acid)1700 - 1680
C=C (Furan Ring)~1600 and ~1500
C-O (Furan Ring and Carboxylic Acid)1300 - 1000

Structure Activity Relationship Sar Studies and Molecular Mechanism Elucidation in Vitro

Methodological Frameworks for SAR Analysis of Furan-2-carboxylic Acid Derivatives

A combination of synthetic chemistry and computational modeling forms the cornerstone of SAR analysis for this class of compounds.

The systematic design and synthesis of analogues are fundamental to understanding how structural modifications influence biological activity. For furan-2-carboxylic acid derivatives, a common strategy involves the synthesis of a library of compounds with diverse substituents at the 5-position of the furan (B31954) ring. mdpi.com

One established method for creating such libraries is the Meerwein arylation, which utilizes substituted anilines and furoic acid as starting materials to produce a range of 5-substituted phenyl-2-furoic acids. mdpi.comsci-hub.se This approach allows for the introduction of various functional groups onto a phenyl ring at the 5-position, enabling a thorough investigation of electronic and steric effects on activity. For instance, in the development of urotensin-II receptor antagonists, a systematic SAR investigation of 5-arylfuran-2-carboxamides with a variety of aryl ring substituents was conducted. This led to the identification of a 3,4-difluorophenyl analog as a highly potent antagonist. nih.gov

The general synthetic pathway often involves:

Synthesis of the core scaffold : Preparation of the 5-substituted furan-2-carboxylic acid intermediate.

Functionalization : Conversion of the carboxylic acid to other functional groups, such as amides or esters, to explore their impact on target binding and pharmacokinetic properties. nih.gov

Purification and Characterization : Ensuring the purity and confirming the structure of each synthesized analogue before it undergoes biological screening.

This methodical approach generates a collection of structurally related compounds, which are then subjected to biological assays to determine their activity. The resulting data is crucial for building a comprehensive SAR model.

Computational methods are indispensable tools for accelerating the drug discovery process and providing a rationale for observed SAR data. Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are frequently employed.

Molecular docking studies predict the preferred orientation of a ligand when bound to a target protein. ijper.org This allows researchers to visualize potential binding modes and key interactions, such as hydrogen bonds and hydrophobic contacts, between the furan derivative and the active site of a biological target. For example, docking studies on furan-azetidinone hybrids identified crucial pi-pi stacking interactions with specific amino acid residues like Phenylalanine (PHE) and Tyrosine (TYR) at the active site of the enoyl reductase enzyme. ijper.org Similarly, docking was used to investigate the binding mechanisms of 2-arylbenzo[b]furan derivatives with xanthine (B1682287) oxidase, helping to confirm structure-activity relationships. nih.gov These insights help explain why certain substituents enhance activity while others diminish it, guiding the design of more potent analogues.

Investigation of Molecular Targets and Binding Interactions (In Vitro)

Identifying the specific molecular targets of furan-2-carboxylic acid derivatives and characterizing their binding interactions are critical steps in understanding their mechanism of action.

In vitro enzyme inhibition assays are a primary method for evaluating the biological activity of furan-2-carboxylic acid derivatives against specific molecular targets.

Salicylate Synthase MbtI: Salicylate Synthase (MbtI) is a key enzyme in the biosynthesis of mycobactin (B74219), a siderophore essential for iron acquisition in Mycobacterium tuberculosis. nih.govmdpi.com Inhibition of MbtI is a validated strategy for developing new antitubercular agents. nih.gov Several studies have identified 5-phenylfuran-2-carboxylic acid derivatives as promising MbtI inhibitors. nih.govtandfonline.com In these assays, the ability of the compounds to inhibit the enzymatic conversion of a substrate is measured, typically yielding an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). Potent inhibitors are further characterized to determine their inhibition constant (Kᵢ).

Inhibitory Activity of Furan-2-Carboxylic Acid Derivatives against MbtI
CompoundSubstituent at 5-positionKᵢ (μM)Reference
1a5-(4-nitrophenyl)5.3 nih.gov
1h5-(3-cyanophenyl)8.8 nih.govtandfonline.comresearchgate.net
1f5-(3-cyano-5-(benzyloxy)phenyl)IC₅₀ = 12 mdpi.com

Xanthine Oxidase (XO): Xanthine oxidase is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. frontiersin.orgmdpi.com Overactivity of XO can lead to hyperuricemia and gout, making it an important therapeutic target. nih.govnih.gov Various natural and synthetic compounds, including furan derivatives, have been investigated as XO inhibitors. nih.govbioorganica.org.ua The inhibitory potential is typically assessed by measuring the reduction in uric acid formation in the presence of the test compound.

Inhibitory Activity of 2-Arylbenzo[b]furan Derivatives against Xanthine Oxidase
CompoundStructure DescriptionIC₅₀ (μM)Reference
5b2-(3,4-dihydroxyphenyl)-5,6-dihydroxybenzo[b]furan-3-carboxylic acid6.36 nih.gov
6aEthyl 2-(4-hydroxyphenyl)-5,6-dihydroxybenzo[b]furan-3-carboxylate5.81 nih.gov
6eEthyl 2-(3,4-dihydroxyphenyl)-5,6-dihydroxybenzo[b]furan-3-carboxylate3.99 nih.gov
6fEthyl 2-(3,4,5-trihydroxyphenyl)-5,6-dihydroxybenzo[b]furan-3-carboxylate4.52 nih.gov
Allopurinol (Control)Standard XO Inhibitor7.78 nih.gov

To gain a deeper understanding of how these inhibitors interact with their target enzymes at an atomic level, computational techniques such as ligand-protein docking and molecular dynamics (MD) simulations are employed.

Ligand-Protein Docking: Docking studies on furan-based MbtI inhibitors have helped to elucidate their binding mode within the enzyme's active site. nih.gov These models can reveal key interactions, such as the positioning of the carboxylic acid group to interact with essential residues or cofactors, and how different substituents at the 5-position can occupy specific pockets within the binding site to enhance affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, complementing the static picture offered by docking. nih.govnih.gov These simulations can assess the stability of the predicted binding pose over time and reveal subtle conformational changes in both the ligand and the protein upon binding. mdpi.com By analyzing the trajectories from MD simulations, researchers can identify stable interactions and understand the role of protein flexibility in ligand recognition, which is crucial for designing inhibitors with improved binding kinetics and potency. nih.gov

Deciphering Molecular Mechanisms of Biological Action (In Vitro)

The ultimate goal of these in vitro studies is to decipher the molecular mechanism through which furan-2-carboxylic acid derivatives exert their biological effects.

For MbtI inhibitors, the mechanism is directly linked to the disruption of iron metabolism in Mycobacterium tuberculosis. By inhibiting MbtI, these compounds block the production of salicylate, a necessary precursor for mycobactin synthesis. mdpi.commdpi.com The resulting depletion of mycobactin impairs the bacterium's ability to acquire essential iron from the host, ultimately inhibiting its growth. nih.govresearchgate.net This specific mechanism has been confirmed in vitro using assays like the Universal Chrome Azurol S (CAS) assay, which demonstrates that the antimycobacterial activity is related to iron uptake inhibition. nih.govmdpi.com

In the case of xanthine oxidase inhibitors, the mechanism involves the competitive or mixed-type inhibition of the enzyme, which directly reduces the catalytic conversion of purines to uric acid. nih.gov This leads to lower levels of uric acid production, which is the desired therapeutic outcome for conditions like gout.

Beyond these specific examples, the furan-2-carboxylic acid scaffold has been explored for a variety of other biological activities, including anti-diabetic effects through the inhibition of gluconeogenesis nih.gov and anti-biofilm activity against pathogens like Pseudomonas aeruginosa. nih.gov In each case, a combination of biological assays and computational studies is employed to elucidate the underlying molecular mechanism of action.

Modulation of Key Biochemical Pathways (e.g., Oxidative Stress Pathways, Inflammatory Cascades)

Studies on the parent compound, furan, have demonstrated its capacity to induce oxidative stress in vitro. In a study on mouse Sertoli cells, furan exposure led to an increase in malondialdehyde (MDA), a marker of lipid peroxidation, and a decrease in the activity of antioxidant defense enzymes. nih.gov This suggests that the furan moiety can participate in pathways that generate reactive oxygen species (ROS), leading to oxidative damage. nih.gov In mouse Leydig cells, furan was also shown to increase levels of MDA, hydroxyl radicals (OH•), and hydrogen peroxide (H₂O₂), further confirming its role in inducing oxidative stress. nih.gov

While direct evidence for 5-(2-Methylpropyl)furan-2-carboxylic acid is not available, some furan derivatives have been investigated for their anti-inflammatory properties. For instance, certain acetylenic furan hybrids have shown promising anti-inflammatory activity. mdpi.com A series of newly synthesized furan hybrid molecules were evaluated for their in vitro anti-inflammatory activity by assessing their ability to inhibit albumin denaturation and their antitryptic activity. mdpi.com The results indicated that these compounds exhibited significant anti-inflammatory potential. mdpi.com

Table 1: In Vitro Anti-Inflammatory Activity of Furan Hybrid Molecules

CompoundInhibition of Albumin Denaturation (IC₅₀ µg/mL)Antitryptic Activity (IC₅₀ µg/mL)
H1114.31105.14
H2129.58112.37
H3141.22121.96
H4150.99135.82
Ibuprofen81.50147.33
Ketoprofen126.58158.41
Data adapted from a study on furan hybrid molecules, not this compound. mdpi.com

Interactions with Cellular Components (e.g., DNA, Proteins) Leading to Functional Perturbations

The furan ring and its derivatives have the potential to interact with various cellular components. The unsubstituted furan molecule has been shown to cause DNA damage in mouse Sertoli cells in vitro. nih.gov This suggests that the furan scaffold can either directly or indirectly, perhaps through the induction of oxidative stress, lead to genotoxicity.

Regarding protein interactions, a furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, has been identified as a major contributor to the drug binding defect in uremic plasma, indicating its ability to inhibit plasma protein binding. oup.com This interaction is significant as it can alter the pharmacokinetics of other drugs. Furthermore, various 5-phenyl-furan-2-carboxylic acids have been identified as potential therapeutics that target the MbtI protein in Mycobacterium tuberculosis, interfering with iron acquisition. mdpi.com

The general structure of furan derivatives allows for a wide range of modifications with different functional groups, which can influence their interactions with biological targets. ijabbr.com For example, a structure-activity relationship study of a series of 2-aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans revealed that a carboxylic acid group on the phenyl ring is essential for their anti-HIV-1 activity. nih.gov

Influence on Cellular Processes (e.g., Cell Proliferation, Apoptosis) in Cell Line Models

The effects of furan and its derivatives on cellular processes such as proliferation and apoptosis have been a subject of investigation in various cancer cell lines. Unsubstituted furan was found to decrease the viability of mouse Sertoli cells and trigger apoptosis by altering the expression of apoptotic genes. nih.gov In mouse Leydig cells, furan also induced apoptosis. nih.gov

Several studies have evaluated the cytotoxic potential of more complex furan derivatives. For instance, new furan-based compounds were shown to disrupt the cell cycle at the G2/M phase and induce cell death through an apoptotic cascade in cancer cells. mdpi.com These compounds demonstrated a pro-apoptotic effect by modulating the levels of p53, Bax, and Bcl-2. mdpi.com

Another study on methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives investigated their cytotoxicity against HeLa, HepG2, and Vero cancer cell lines. orientjchem.orgresearchgate.net The amine derivative, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate (B1210297), was found to have the most potent activity against the HeLa cell line. orientjchem.orgresearchgate.net Similarly, a series of carbamothioyl-furan-2-carboxamide derivatives were synthesized and evaluated for their anti-cancer potential against HepG2, Huh-7, and MCF-7 human cancer cell lines, with some compounds showing significant activity. nih.gov

Table 2: Cytotoxicity of Selected Furan Derivatives in Various Cell Lines

CompoundCell LineIC₅₀ (µg/mL)
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetateHeLa62.37
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetateHepG2>100
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetateVero>100
p-tolylcarbamothioyl)furan-2-carboxamideHepG220 (concentration at which cell viability was 33.29%)
Data from studies on furan derivatives, not this compound. orientjchem.orgresearchgate.netnih.gov

Research Applications in Advanced Materials Science and Industrial Chemical Processes

Utility as Versatile Building Blocks in Complex Organic Synthesis

Substituted furans are recognized as valuable building blocks in the synthesis of a wide array of more complex molecules. The carboxylic acid functionality of 5-(2-Methylpropyl)furan-2-carboxylic acid can readily undergo esterification, amidation, or reduction to an alcohol, allowing for its incorporation into larger molecular frameworks. The furan (B31954) ring itself can participate in various cycloaddition reactions, such as the Diels-Alder reaction, or undergo ring-opening to form linear aliphatic compounds, further expanding its synthetic utility.

While specific, extensively documented examples of this compound in the synthesis of complex natural products or pharmaceuticals are not yet widespread in the literature, its structural motifs are found in numerous biologically active compounds. The principles of organic synthesis suggest its potential as a precursor for creating novel analogues of existing drugs or new chemical entities for agrochemical and pharmaceutical research.

Role as Monomers and Precursors for Bio-based Polymer Materials (e.g., Polyesters)

A significant area of interest for furan derivatives is their application in the development of sustainable, bio-based polymers as alternatives to their petroleum-derived counterparts. 2,5-Furandicarboxylic acid (FDCA) is a well-known bio-based monomer used to produce polyethylene (B3416737) furanoate (PEF), a promising alternative to polyethylene terephthalate (B1205515) (PET).

Following this precedent, this compound holds potential as a co-monomer in the synthesis of novel bio-based polyesters. The presence of the single carboxylic acid group allows it to act as a chain terminator or as a modifier to be incorporated into a polymer backbone, potentially altering the material's properties. The isobutyl group, a non-polar side chain, could be leveraged to tune the physical characteristics of the resulting polymer, such as its crystallinity, thermal properties, and flexibility. Research in this area would involve polymerization reactions with diols to create new polyester (B1180765) architectures with tailored functionalities.

Table 1: Potential Polymer Properties Influenced by this compound as a Monomer

PropertyPotential Influence of this compound
Crystallinity The bulky isobutyl group may disrupt polymer chain packing, leading to lower crystallinity and increased transparency.
Glass Transition Temperature (Tg) The introduction of the flexible isobutyl side chain could lower the glass transition temperature, resulting in a more flexible material.
Solubility The non-polar nature of the isobutyl group may enhance the solubility of the resulting polymer in organic solvents.
Biodegradability The furan ring can be a point of enzymatic attack, potentially contributing to the biodegradability of the polymer.

Contributions to the Valorization of Biomass for High-Value Chemical Production

The production of furan derivatives is often linked to the valorization of biomass, which involves the conversion of renewable plant-based materials into valuable chemicals. The core furan structure can be derived from C5 and C6 sugars present in lignocellulosic biomass. For instance, furfural (B47365), a key platform chemical, is produced from the dehydration of xylose.

While the direct, high-yield synthesis of this compound from biomass is a subject for further research, plausible synthetic routes can be envisioned. These pathways might involve the derivatization of furfural or 5-hydroxymethylfurfural (B1680220) (HMF), another crucial biomass-derived platform chemical. The development of efficient catalytic processes to introduce the isobutyl group and oxidize the aldehyde functionality would be a key step in establishing a sustainable production route for this compound, thereby contributing to the broader goal of a bio-based economy.

Integration of Furan-Based Chemistry in Sustainable Chemical Manufacturing

The use of bio-based feedstocks is a cornerstone of sustainable chemical manufacturing. Furan-based chemistry, in general, aligns with the principles of green chemistry by utilizing renewable resources and often enabling more environmentally benign chemical processes. The integration of compounds like this compound into industrial chemical processes can contribute to reducing the carbon footprint associated with the manufacturing of materials and fine chemicals.

The potential for this compound to be derived from biomass and subsequently used in the production of bio-based polymers or as a synthon for valuable chemicals exemplifies a cradle-to-cradle approach in chemical manufacturing. Further research into the lifecycle assessment and process optimization for the production and use of this compound will be crucial in fully realizing its potential for sustainable chemical manufacturing.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.